2,5-Dichloro-6-fluoro-1H-benzimidazole

Vue d'ensemble

Description

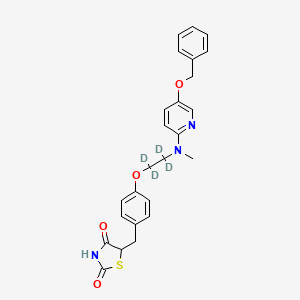

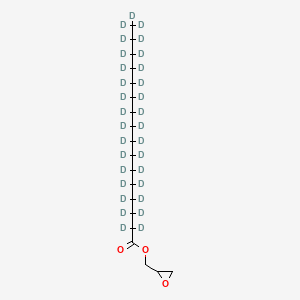

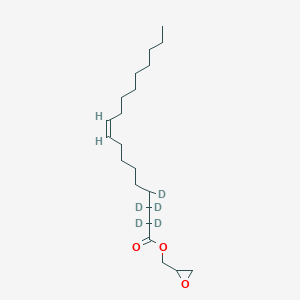

2,5-Dichloro-6-fluoro-1H-benzimidazole is an organic compound with the following chemical structure: . It appears as an orange solid .

Synthesis Analysis

The synthesis of this compound involves a multistep process. Detailed structural characterization has been performed using techniques such as 1H-NMR , 13C-NMR , mass spectrometry (MS) , and elemental analyses . The synthetic route and yield are crucial for further understanding its properties and applications.

Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-6-fluoro-1H-benzimidazole consists of a benzimidazole ring with chlorine and fluorine substituents. The presence of these halogens significantly influences its properties and reactivity .

Physical And Chemical Properties Analysis

- Solubility : It is highly soluble in water and other polar solvents .

- Tautomeric Forms : Due to the positive charge on its nitrogen atoms, it exhibits two equivalent tautomeric forms .

- Commercial Examples : Some commercially available drugs containing a 1,3-diazole ring (similar to imidazole) include metronidazole , omeprazole , and thiabendazole .

Applications De Recherche Scientifique

Chemical Variability and Properties

The chemistry of compounds containing benzimidazole, including their derivatives like 2,5-dichloro-6-fluoro-1H-benzimidazole, showcases a broad range of properties due to their versatile structures. These compounds have been explored for their potential in various branches of chemistry, highlighting their preparation procedures, spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. Studies have suggested the need for further investigation into the potential uses of these compounds, including unknown analogues (Boča, Jameson, & Linert, 2011).

Biological Impact and Mechanism of Action

Benzimidazole fungicides, closely related to the core structure of 2,5-dichloro-6-fluoro-1H-benzimidazole, are known for their role as specific inhibitors of microtubule assembly, binding to the tubulin molecule. This mechanism has been extensively researched, particularly for its application in agriculture, veterinary medicine, and experimental use in cancer chemotherapy. The findings from these studies have significantly contributed to understanding the biological impacts and mechanisms of action of benzimidazole derivatives (Davidse, 1986).

Therapeutic Potential

The therapeutic potential of benzimidazole derivatives, including those similar to 2,5-dichloro-6-fluoro-1H-benzimidazole, has been widely recognized. These compounds are involved in the synthesis of new therapeutic agents due to their varied pharmacological properties, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS activities. The role of benzimidazoles in drug discovery and development has been highlighted, with a focus on creating drugs that exhibit significant biological activity (Babbar, Swikriti, & Arora, 2020).

Anticancer Applications

Recent research has emphasized the anticancer potential of benzimidazole hybrids, exploring their mechanisms of action, such as intercalation, alkylating agents, and tubulin inhibitors. The development of benzimidazole derivatives as anticancer agents is a promising area of research, with a focus on the synthesis of targeted derivatives based on structure-activity relationships (Akhtar et al., 2019).

Mécanisme D'action

Target of Action

The primary target of 2,5-Dichloro-6-fluoro-1H-benzimidazole is RNA polymerase II . This enzyme is responsible for the transcription of DNA into mRNA in eukaryotic cells, playing a crucial role in gene expression .

Mode of Action

2,5-Dichloro-6-fluoro-1H-benzimidazole acts by phosphorylating the C-terminal domain of RNA polymerase II , thereby inactivating it and halting mRNA synthesis . It can also interfere with DNA topoisomerase II , regulating the response to cytokines .

Biochemical Pathways

The compound’s action on RNA polymerase II affects the transcription pathway , leading to a decrease in mRNA synthesis . This can have downstream effects on protein synthesis, as mRNA serves as the template for protein production in cells. The interference with DNA topoisomerase II can affect DNA replication and transcription, as this enzyme is involved in untangling DNA during these processes .

Pharmacokinetics

Benzimidazole derivatives are known to be widely used in the design and synthesis of novel bioactive compounds , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 2,5-Dichloro-6-fluoro-1H-benzimidazole’s action include a decrease in mRNA synthesis due to the inactivation of RNA polymerase II . This can lead to a decrease in protein synthesis, potentially affecting various cellular functions. The compound’s interference with DNA topoisomerase II can also affect DNA replication and transcription .

Propriétés

IUPAC Name |

2,5-dichloro-6-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FN2/c8-3-1-5-6(2-4(3)10)12-7(9)11-5/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSRQBIJVZFVST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Cl)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670326 | |

| Record name | 2,5-Dichloro-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-6-fluoro-1H-benzimidazole | |

CAS RN |

142356-65-8 | |

| Record name | 2,5-Dichloro-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-6-fluoro-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/no-structure.png)

![{1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B587321.png)

![Ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate](/img/structure/B587326.png)

![rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine](/img/structure/B587329.png)

![2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B587331.png)

![3H-thieno[2,3-e]benzimidazole](/img/structure/B587332.png)

![rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol](/img/structure/B587334.png)

![(1S,2R)-2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-ethyl-1-phenylcyclopropane-1-carboxamide](/img/structure/B587338.png)